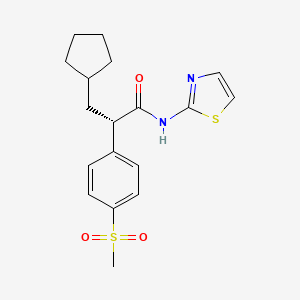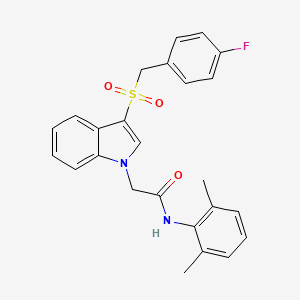
N-(2,6-dimethylphenyl)-2-(3-((4-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
While the synthesis of N-(2,6-dimethylphenyl)-2-(3-((4-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamide is not explicitly detailed in the provided papers, similar compounds have been synthesized through the modification of aromatic compounds. For instance, the synthesis of water-soluble reagents from 2-hydroxy-5-nitrobenzyl halides into corresponding sulfonium salts indicates the potential for creating sulfonamide structures by introducing sulfonyl groups to aromatic compounds . This suggests that the synthesis of the compound may involve steps such as halide substitution and the introduction of sulfonyl groups to an indole structure.
Molecular Structure Analysis
The molecular structure of related compounds has been analyzed using vibrational spectroscopy and computational methods . The vibrational spectroscopic signatures of N-(4-chlorophenyl)-2-[(4,6-di-aminopyrimidin-2-yl)sulfanyl]acetamide were obtained, and the effects of rehybridization and hyperconjugation on the molecule's structure were studied. This indicates that similar techniques could be applied to analyze the molecular structure of N-(2,6-dimethylphenyl)-2-(3-((4-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamide, focusing on the interactions between the sulfonyl group and the indole moiety .
Chemical Reactions Analysis
The papers do not provide specific information on the chemical reactions of N-(2,6-dimethylphenyl)-2-(3-((4-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamide. However, the reactivity of sulfonium salts with amino acids suggests that the sulfonyl group in the compound could potentially react with nucleophilic sites in biological molecules . This reactivity could be further explored in the context of the compound's potential biological activity or interactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound are not directly reported in the papers. However, the analysis of related compounds through spectroscopic methods and computational approaches provides a framework for predicting properties such as hydrogen bonding, molecular stability, and electronic interactions . The pharmacokinetic properties of related compounds, including absorption, distribution, metabolism, excretion, and toxicity, were investigated, which could be relevant for understanding the behavior of N-(2,6-dimethylphenyl)-2-(3-((4-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamide in biological systems .
Wissenschaftliche Forschungsanwendungen
Structural Aspects and Properties
Research has highlighted the structural aspects and properties of amide-containing compounds, demonstrating their ability to form crystalline salts and host-guest complexes. These complexes exhibit enhanced fluorescence emissions, indicating potential applications in fluorescence-based technologies and materials science. For instance, Karmakar et al. (2007) reported on compounds forming crystalline structures and showing strong fluorescence emissions, suggesting their use in fluorescence applications and as materials for specific interactions in molecular recognition processes (Karmakar, Sarma, & Baruah, 2007).
Biological Screening and Fingerprint Applications
Khan et al. (2019) synthesized and characterized a series of sulfonamides and alkylated piperazine derivatives for antibacterial, antifungal, and anthelmintic activity. They discovered compounds with significant biological activities, indicating the potential of these derivatives in developing new antibacterial, antifungal, and anthelmintic agents. Moreover, one compound showed promise in latent fingerprint analysis, suggesting its application in forensic science for detecting hidden fingerprints on various surfaces (Khan, Sreenivasa, Govindaiah, & Chandramohan, 2019).
Photovoltaic Efficiency Modeling
Mary et al. (2020) explored the photochemical and thermochemical properties of benzothiazolinone acetamide analogs, analyzing their potential as photosensitizers in dye-sensitized solar cells (DSSCs). The study found that these compounds exhibit good light harvesting efficiency and free energy of electron injection, suggesting their usefulness in enhancing the photovoltaic efficiency of DSSCs (Mary, Yalcin, Mary, Resmi, Thomas, Önkol, Kasap, & Yildiz, 2020).
Eigenschaften
IUPAC Name |
N-(2,6-dimethylphenyl)-2-[3-[(4-fluorophenyl)methylsulfonyl]indol-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23FN2O3S/c1-17-6-5-7-18(2)25(17)27-24(29)15-28-14-23(21-8-3-4-9-22(21)28)32(30,31)16-19-10-12-20(26)13-11-19/h3-14H,15-16H2,1-2H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLFOFKGYKSRKHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,6-dimethylphenyl)-2-(3-((4-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


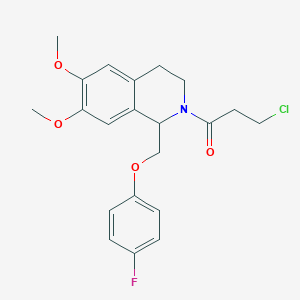


![1-[3-(2-Hydroxyphenyl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]propan-1-one](/img/structure/B2508965.png)
![6-Tert-butyl-2-[[2,3-dihydro-1H-inden-1-yl(prop-2-ynyl)amino]methyl]pyridazin-3-one](/img/structure/B2508968.png)
![2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2508969.png)
![1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-phenoxypropan-1-one oxalate](/img/structure/B2508972.png)
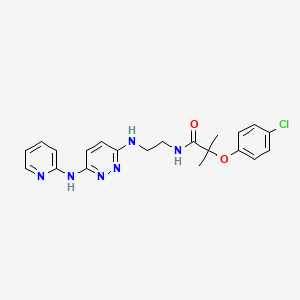
![1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-4-phenylbutan-1-one](/img/structure/B2508974.png)
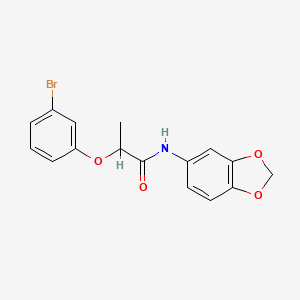
![4-[4-(2-Fluorophenyl)piperazin-1-yl]-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidine](/img/structure/B2508982.png)

